molecular formula C9H11BrN2 B1650255 2-Bromo-6-(pyrrolidin-3-YL)pyridine CAS No. 1159820-75-3

2-Bromo-6-(pyrrolidin-3-YL)pyridine

Cat. No. B1650255
CAS RN: 1159820-75-3
M. Wt: 227.10
InChI Key: HBVGYHNKCKMQOQ-UHFFFAOYSA-N
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Description

“2-Bromo-6-(pyrrolidin-3-YL)pyridine” is an organic compound with the molecular formula C9H11BrN2 . It is also known by other names such as “2-Brom-6-(1-pyrrolidinyl)pyridin” in German, “2-Bromo-6-(1-pyrrolidinyl)pyridine” in French .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(pyrrolidin-3-YL)pyridine” consists of a pyridine ring substituted at the 2nd position with a bromine atom and at the 6th position with a pyrrolidine ring . The average mass of the molecule is 227.101 Da and the monoisotopic mass is 226.010559 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-6-(pyrrolidin-3-YL)pyridine” include its molecular formula C9H11BrN2 and its molecular weight of 227.1 . It is a solid at room temperature .

Safety And Hazards

“2-Bromo-6-(pyrrolidin-3-YL)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

2-bromo-6-pyrrolidin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-9-3-1-2-8(12-9)7-4-5-11-6-7/h1-3,7,11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVGYHNKCKMQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295456
Record name 2-Bromo-6-(3-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(pyrrolidin-3-YL)pyridine

CAS RN

1159820-75-3
Record name 2-Bromo-6-(3-pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159820-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-(3-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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